molecular formula C16H12ClNO2S2 B2965784 4-(Benzenesulfonyl)-5-chloro-2-(4-methylphenyl)-1,3-thiazole CAS No. 868212-24-2

4-(Benzenesulfonyl)-5-chloro-2-(4-methylphenyl)-1,3-thiazole

Cat. No.: B2965784
CAS No.: 868212-24-2
M. Wt: 349.85
InChI Key: BYYQKLSYDUXUQN-UHFFFAOYSA-N
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Description

The compound “4-(Benzenesulfonyl)-5-chloro-2-(4-methylphenyl)-1,3-thiazole” is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered aromatic ring of four carbon atoms and one nitrogen atom . The benzenesulfonyl group is a common functional group in organic chemistry, composed of a benzene ring bonded to a sulfonyl group .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through cyclization or substitution reactions . For instance, N-(3-Amino-4-methylphenyl)benzamide was synthesized by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. As with other thiazole derivatives, it might undergo reactions at the sulfur or nitrogen atoms in the thiazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Similar compounds often have moderate polarity and can form hydrogen bonds .

Scientific Research Applications

Synthesis and Chemical Reactions

One of the primary scientific research applications of compounds similar to 4-(Benzenesulfonyl)-5-chloro-2-(4-methylphenyl)-1,3-thiazole is in the synthesis of various heterocyclic compounds. For example, the synthesis of derivatives such as 1,3,5-Tris(hydrogensulfato) benzene as a catalyst demonstrates the utility of related compounds in facilitating condensation reactions under eco-friendly conditions, yielding excellent product yields (Karimi-Jaberi et al., 2012). Similarly, the interaction of related thiazole compounds with various nucleophiles indicates their role as electrophilic substrates in exploring nucleophilic substitution reactions (Turov & Drach, 2008).

Antimicrobial and Antiviral Activities

The antimicrobial activities of sulfide and sulfone derivatives of similar thiazole compounds have been extensively studied, revealing their potential against a variety of bacterial and fungal strains (Badiger et al., 2013). This indicates the potential of this compound derivatives in antimicrobial research. Additionally, novel benzenesulfonamides bearing 1,3,4-oxadiazole moiety have shown promising antimicrobial and anti-HIV activity, highlighting the versatility of thiazole derivatives in addressing various infectious diseases (Iqbal et al., 2006).

Anticancer Potential

The synthesis and characterization of certain thiazole derivatives have demonstrated significant potential as anti-tumor agents, with some compounds exhibiting promising activities against hepatocellular carcinoma cell lines (Gomha et al., 2016). This suggests that modifications of the this compound structure could yield potent anti-cancer compounds.

Anticonvulsant and Anti-inflammatory Activities

Derivatives of similar thiazole compounds have been explored for their anticonvulsant and anti-inflammatory activities. For instance, azoles incorporating a sulfonamide moiety have shown protection against induced convulsion, highlighting their potential as anticonvulsant agents (Farag et al., 2012). This indicates the therapeutic potential of this compound derivatives in neurological disorders.

Mechanism of Action

Safety and Hazards

As with any chemical compound, handling “4-(Benzenesulfonyl)-5-chloro-2-(4-methylphenyl)-1,3-thiazole” would require appropriate safety precautions. For instance, benzenesulfonyl chloride, a related compound, can cause severe skin burns and eye damage .

Future Directions

The future research directions would likely involve exploring the potential applications of this compound in various fields, such as medicinal chemistry or material science. Thiazole derivatives, in particular, are a focus of ongoing research due to their wide range of biological activities .

Properties

IUPAC Name

4-(benzenesulfonyl)-5-chloro-2-(4-methylphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2S2/c1-11-7-9-12(10-8-11)15-18-16(14(17)21-15)22(19,20)13-5-3-2-4-6-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYQKLSYDUXUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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